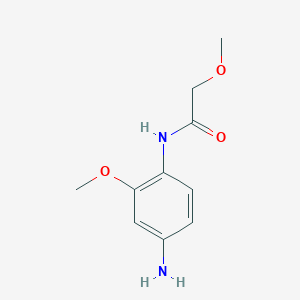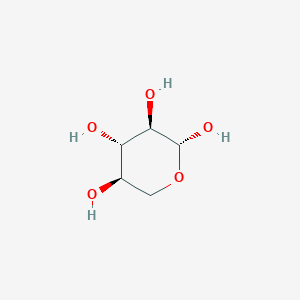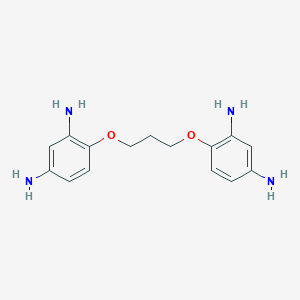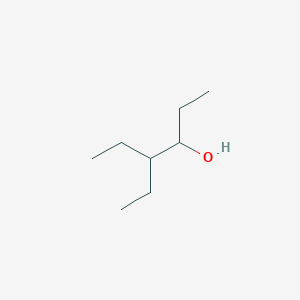
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide, also known as DBM, is a chemical compound that has been widely studied for its potential applications in scientific research. DBM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Wissenschaftliche Forschungsanwendungen
- Field : Material Science and Sensor Technology
- Application Summary : Aniline derivatives, which share some similarities with the compound you mentioned, have been used in the synthesis of new polyaniline (PANI) derivatives. These derivatives have been applied as sensors .
- Methods and Procedures : The aniline monomers were modified with various characteristics, and a series of new PANI derivatives were synthesized and characterized .
- Results and Outcomes : The synthesized polymers showed high sensitivity to moisture and ammonia, indicating their potential use in the design of chemical sensors .
- Field : Crystallography
- Application Summary : Compounds with similar functional groups have been used in the analysis of crystal structures .
- Methods and Procedures : The distortions about the Cu atom in a specific compound were analyzed to yield a value indicative of the geometry of the crystal structure .
- Results and Outcomes : The results of the analysis provided insights into the crystal structure of the compound .
Polymerization and Sensor Applications
Crystal Structure Analysis
- Field : Electronics and Display Technology
- Application Summary : Compounds similar to the one you mentioned, such as NPB (N,N’-Bis(naphthalen-1-yl)-N,N’-diphenylbenzidine), have been used in the production of OLEDs .
- Methods and Procedures : These compounds are used as hole-transporting materials in the fabrication of OLEDs .
- Results and Outcomes : The use of these compounds has contributed to the development of more efficient and longer-lasting OLEDs .
- Field : Organic Chemistry
- Application Summary : Aniline derivatives, which share some similarities with the compound you mentioned, have been synthesized for various applications .
- Methods and Procedures : The aniline monomers were modified with various characteristics, and a series of new aniline derivatives were synthesized and characterized .
- Results and Outcomes : The synthesized aniline derivatives have shown potential for use in various applications, including as sensors .
- Field : Crystallography
- Application Summary : Compounds with similar functional groups have been used in the analysis of crystal structures .
- Methods and Procedures : The distortions about the Cu atom in a specific compound were analyzed to yield a value indicative of the geometry of the crystal structure .
- Results and Outcomes : The results of the analysis provided insights into the crystal structure of the compound .
Organic Light Emitting Diodes (OLEDs)
Synthesis of New Aniline Derivatives
Crystal Structure Analysis
Eigenschaften
IUPAC Name |
N,N-bis(but-3-enyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKYBMYSBJLKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465901 | |
| Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide | |
CAS RN |
104144-06-1 | |
| Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



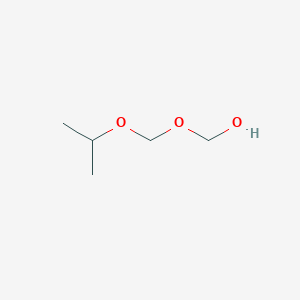
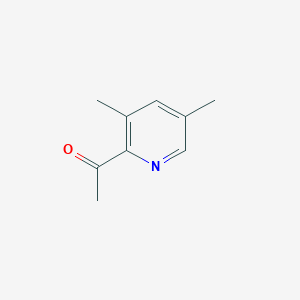
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)





